N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
Scientific Research Applications
Glutaminase Inhibitors for Cancer Treatment
Compounds structurally related to N-(4-ethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been explored for their potential as glutaminase inhibitors, a promising strategy for cancer treatment. A study highlighted the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs, including a compound with a similar moiety, showed potency in inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model, suggesting potential therapeutic applications in oncology (Shukla et al., 2012).
Adenosine A3 Receptor Antagonists
Research on thiazole and thiadiazole derivatives has identified their utility as selective antagonists for human adenosine A3 receptors, which are implicated in various physiological and pathological processes. A study on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives revealed compounds with high binding affinity and selectivity for human adenosine A3 receptors, offering insights into their potential for therapeutic applications (Jung et al., 2004).
Anticancer Agents
The synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives have been conducted with the aim of discovering new anticancer agents. These studies identified compounds exhibiting promising cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Çevik et al., 2020).
Antimicrobial and Antioxidant Properties
Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been synthesized and assessed for their antimicrobial and antioxidant properties. These compounds displayed significant antibacterial activity against various pathogens and antioxidant efficiency, underscoring their potential in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-15-10-8-14(9-11-15)20-17(23)12-25-19-21-18(22-26-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLBELIVQBSVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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